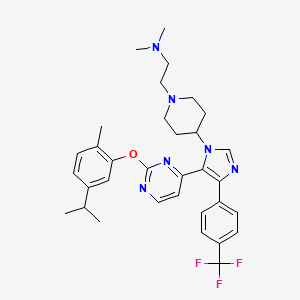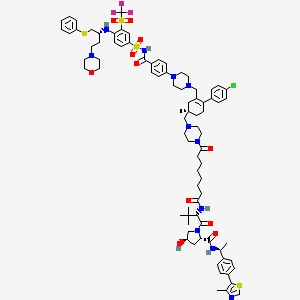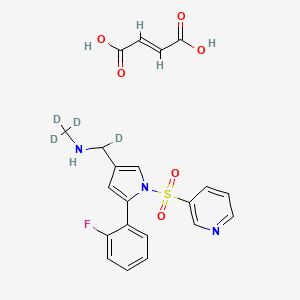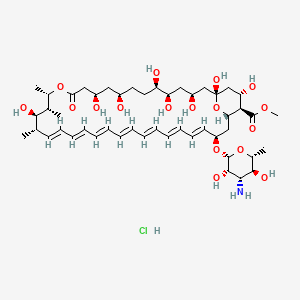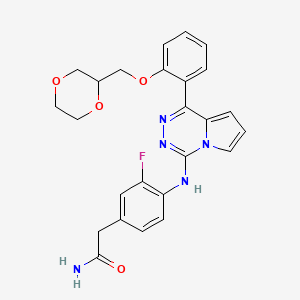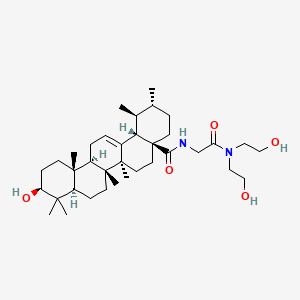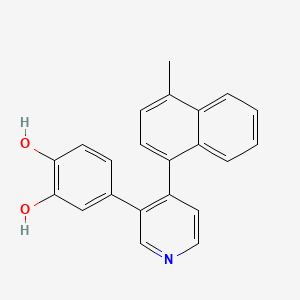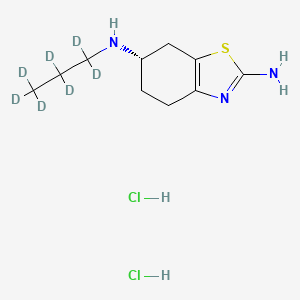
Pramipexole-d7 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramipexole-d7 (dihydrochloride) is a deuterated form of pramipexole dihydrochloride, a non-ergot dopamine agonist. This compound is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterium labeling in pramipexole-d7 enhances its stability and allows for more precise pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pramipexole-d7 (dihydrochloride) involves the incorporation of deuterium atoms into the pramipexole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of pramipexole in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of pramipexole-d7 (dihydrochloride) typically involves large-scale hydrogenation processes using deuterium gas. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques to obtain the desired dihydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
Pramipexole-d7 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pramipexole N-oxide, while reduction can produce pramipexole derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Pramipexole-d7 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of pramipexole in various formulations.
Biology: Employed in studies investigating the biological pathways and mechanisms of dopamine agonists.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new therapeutic agents and in quality control processes for pharmaceutical manufacturing
Mecanismo De Acción
Pramipexole-d7 (dihydrochloride) exerts its effects by stimulating dopamine receptors in the brain, specifically the D2, D3, and D4 receptors. This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic activity in the striatum and substantia nigra regions of the brain . The compound’s deuterium labeling does not alter its mechanism of action but provides more stable and reliable pharmacokinetic data .
Comparación Con Compuestos Similares
Similar Compounds
Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for acute management of Parkinson’s disease symptoms.
Uniqueness
Pramipexole-d7 (dihydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug behavior is crucial .
Propiedades
Fórmula molecular |
C10H19Cl2N3S |
|---|---|
Peso molecular |
291.29 g/mol |
Nombre IUPAC |
(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2,5D2;; |
Clave InChI |
QMNWXHSYPXQFSK-KVDKKASKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



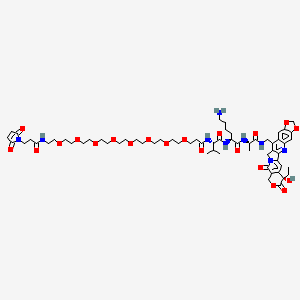
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
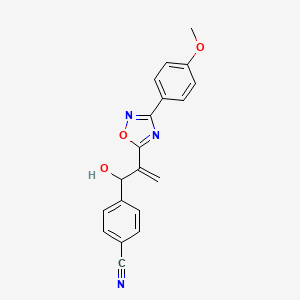
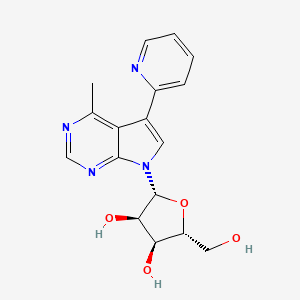
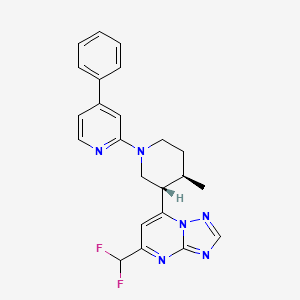
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
